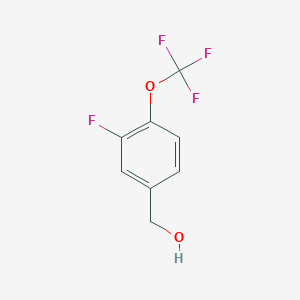

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol

Beschreibung

Eigenschaften

IUPAC Name |

[3-fluoro-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWURSIMNFATYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590635 | |

| Record name | [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-99-3 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reduction of Precursors Using Sodium Tetrahydroborate

One of the most common methods for synthesizing 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol involves the reduction of a precursor compound using sodium tetrahydroborate (NaBH₄).

- Solvent: Methanol

- Temperature: 20°C

- Duration: 1 hour

- Atmosphere: Inert (e.g., nitrogen or argon)

- Dissolve the precursor compound in methanol under an inert atmosphere.

- Gradually add sodium tetrahydroborate to the solution while maintaining the temperature at 20°C.

- Stir the reaction mixture for one hour to ensure complete reduction.

- The product is isolated by standard purification techniques such as extraction and recrystallization.

Yield: Near quantitative (100%) under optimized conditions.

Comparative Analysis of Methods

| Method | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Tetrahydroborate Reduction | Methanol, NaBH₄, inert atmosphere | ~100 | Simple setup, high yield | Requires inert atmosphere |

| Patent-Based Catalytic Hydrogenation | Catalysts, solvents (varied) | ~90–99 | High selectivity, scalable | Requires specialized equipment |

Key Considerations in Synthesis

- Purity of Reagents: Ensure high-purity precursors and reducing agents to achieve optimal yields.

- Reaction Atmosphere: Use inert gases like nitrogen or argon to prevent unwanted side reactions during reduction.

- Temperature Control: Maintain precise temperature control to avoid degradation or side reactions.

- Post-Reaction Purification: Employ techniques such as column chromatography or recrystallization to isolate the product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde or 3-Fluoro-4-(trifluoromethoxy)benzoic acid.

Reduction: 3-Fluoro-4-(trifluoromethoxy)toluene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The pharmaceutical industry is one of the primary fields where 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol shows promise. Its unique chemical structure allows it to act as a versatile intermediate in drug synthesis.

- Medicinal Chemistry : The compound can participate in nucleophilic substitution reactions due to its hydroxyl group, making it useful for synthesizing various bioactive molecules. Its ability to enhance the acidity of adjacent hydrogen atoms allows for selective deprotonation, which is advantageous in creating targeted pharmaceuticals .

- Drug Development : Recent studies have highlighted its potential as a building block for developing new drugs. For instance, it has been involved in the synthesis of trifluoromethyl-containing drugs that have shown efficacy against various diseases .

Agrochemical Applications

The agricultural sector also benefits from the applications of this compound.

- Pesticide Formulation : The compound's unique properties can enhance the effectiveness of agrochemicals. Its fluorinated structure may contribute to increased stability and potency of pesticide formulations.

- Herbicides : Research indicates that compounds similar to this compound are being explored for their potential use as herbicides, providing an avenue for developing more effective weed control agents .

Material Science Applications

In material science, the incorporation of fluorinated compounds like this compound can lead to innovative materials with enhanced properties.

- Coatings and Polymers : The compound's chemical characteristics make it suitable for developing advanced coatings that exhibit improved chemical resistance and durability. Fluorinated coatings are known for their water-repellent properties, which can be utilized in various industrial applications .

- Electronic Materials : The dielectric properties of fluorinated compounds can be harnessed in electronic applications, where they may serve as insulating materials in high-performance devices .

Case Studies and Research Findings

Several studies have documented the utility of this compound across different applications:

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol depends on its specific applicationThese properties make it a valuable tool in drug design and development, where it can interact with molecular targets such as enzymes, receptors, and ion channels .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Table 1 compares 3-fluoro-4-(trifluoromethoxy)benzyl alcohol with structurally related benzyl alcohols, focusing on substituent effects on molecular weight, boiling points, and solubility.

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | 886498-99-3 | C₈H₆F₄O₂ | 224.15 | Not reported | Not reported | 3-F, 4-OCF₃ |

| 4-(Trifluoromethyl)benzyl alcohol | 349-95-1 | C₈H₇F₃O | 176.13 | Not reported | 1.28 | 4-CF₃ |

| 3-(Trifluoromethoxy)benzyl alcohol | 175278-07-6 | C₈H₇F₃O₂ | 210.14 | 97–98°C (11 mmHg) | 1.337 | 3-OCF₃ |

| 4-Chloro-3-(trifluoromethyl)benzyl alcohol | 65735-71-9 | C₈H₆ClF₃O | 210.58 | Not reported | Not reported | 4-Cl, 3-CF₃ |

| 3-Fluoro-4-methoxy-α-(trifluoromethyl)benzyl alcohol | 1307165-89-4 | C₉H₈F₄O₂ | 224.15 | Not reported | Not reported | 3-F, 4-OCH₃, α-CF₃ |

Key Observations :

- Substituent Effects : The trifluoromethoxy group (-OCF₃) increases molecular weight compared to trifluoromethyl (-CF₃) due to the additional oxygen atom. For example, 3-(trifluoromethoxy)benzyl alcohol (210.14 g/mol) is heavier than 4-(trifluoromethyl)benzyl alcohol (176.13 g/mol) .

- Boiling Points: 3-(Trifluoromethoxy)benzyl alcohol has a relatively low boiling point (97–98°C at 11 mmHg) compared to non-fluorinated analogs, likely due to reduced intermolecular hydrogen bonding from electron-withdrawing groups .

- Electron-Withdrawing vs. Donating Groups : Compounds with -OCF₃ or -CF₃ substituents exhibit higher acidity than methoxy (-OCH₃)-substituted analogs, making them more reactive in deprotonation or oxidation reactions .

Biologische Aktivität

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol (CAS No. 2737562) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the biological activity, synthesis, and applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzyl alcohol framework. Its molecular formula is , indicating a high degree of fluorination which can influence its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 222.13 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (Octanol-Water Partition Coefficient) | Not specified |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl or trifluoromethoxy substituents exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, suggesting that this compound may possess similar activity.

Case Study: Antimicrobial Testing

In a study examining the structure-activity relationship of fluorinated benzyl alcohols, it was found that the introduction of trifluoromethoxy groups significantly increased antimicrobial efficacy against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Potential

Fluorinated compounds are also being investigated for their anticancer properties. The presence of fluorine atoms can modulate the interaction with cancer-related targets, enhancing the efficacy of therapeutic agents.

Research Findings

A recent investigation into fluorinated benzyl derivatives highlighted their potential as inhibitors of cancer cell proliferation. The study reported that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

Neuroprotective Effects

There is emerging evidence that fluorinated compounds may exhibit neuroprotective effects. The modulation of neurotransmitter systems through specific receptor interactions could lead to therapeutic applications in neurodegenerative diseases.

Experimental Evidence

In vitro studies have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease .

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Starting Material : Begin with commercially available 4-hydroxybenzyl alcohol.

- Fluorination : Introduce the trifluoromethoxy group using reagents such as trifluoromethyl iodide.

- Final Modification : Conduct further reactions (e.g., reduction or substitution) to achieve the desired product.

Table 2: Comparison of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| 3-Fluoro-4-methoxybenzyl alcohol | Structure | Moderate antimicrobial activity |

| 2-Fluoro-5-(trifluoromethoxy)phenol | Structure | High neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol, and what intermediates are critical?

- Answer : The compound is typically synthesized via nucleophilic substitution or multi-step functionalization of benzyl alcohol derivatives. Key intermediates include halogenated precursors (e.g., 3-bromo-4-fluorobenzyl alcohol) and trifluoromethoxy-containing aryl halides. For example, thionyl chloride-mediated reactions with chloroform under reflux conditions have achieved yields up to 87% . Pharmaceutical syntheses, such as Pretomanid, highlight its role as a building block for introducing trifluoromethoxy and fluoro substituents .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly and NMR to resolve fluorine and proton environments. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) ensures purity (>98% as per industrial standards). Physicochemical properties like boiling point (97–108°C at 11–760 mmHg) and density (1.326–1.337 g/cm³) should align with literature values for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in nucleophilic substitution reactions?

- Answer : Kinetic studies suggest optimizing solvent polarity (e.g., chloroform or dichloromethane) and temperature (reflux conditions) to stabilize intermediates. Catalytic systems, such as copper(I) iodide in Sonogashira couplings, improve regioselectivity. Pre-activation of electrophilic sites (e.g., using thionyl chloride for hydroxyl group conversion) enhances reactivity . Contradictions in reported yields (e.g., 87% vs. lower industrial outputs) may arise from scale-up challenges or impurities in starting materials .

Q. How should researchers address contradictions in reported physicochemical properties such as boiling points?

- Answer : Discrepancies in boiling points (e.g., 97–98°C at 11 mmHg vs. 108°C at ambient pressure) highlight the need for standardized measurement protocols. Researchers should validate experimental setups (e.g., vacuum calibration for reduced-pressure distillations) and cross-reference with high-purity samples. Computational modeling (e.g., COSMO-RS) can predict thermodynamic properties to resolve inconsistencies .

Q. What are the key considerations for handling and storing this compound given its reactivity and safety profile?

- Answer : The compound’s sensitivity to oxidizers and moisture necessitates inert storage (argon atmosphere) in tightly sealed containers. Personal protective equipment (gloves, eyeshields) is mandatory due to potential skin/eye irritation. Stability studies under varying temperatures (-20°C to 25°C) indicate degradation risks above 40°C, requiring cold storage for long-term preservation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.